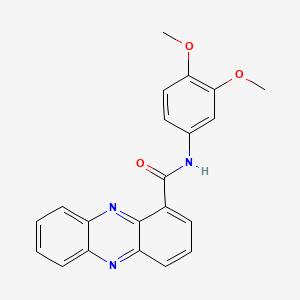![molecular formula C13H12ClNO2S B2965838 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone CAS No. 63674-40-8](/img/structure/B2965838.png)
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a chemical compound. It is a member of the thiophene family, which are heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone would be a derivative of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone would be influenced by its additional functional groups.Aplicaciones Científicas De Investigación
Antibacterial Applications
Thiophene derivatives have shown significant potential in antibacterial treatments. For instance, certain compounds within this class have demonstrated greater inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could potentially be explored for its efficacy against these organisms due to its structural similarity to other active thiophene derivatives .
Antifungal Applications
Similar to their antibacterial properties, thiophene derivatives can also be effective against fungal infections. The research has indicated that certain 3-halobenzo[b]thiophenes exhibit low minimum inhibitory concentrations (MIC) against yeast, suggesting that our compound of interest might also possess antifungal capabilities worthy of further investigation .
Medicinal Chemistry
In the field of medicinal chemistry, thiophene and its substituted derivatives serve as crucial components for the development of new pharmaceuticals. They are often used as a scaffold for producing combinatorial libraries in the search for lead molecules with therapeutic potential . The specific compound could be a candidate for such explorations due to its unique chemical structure.
Drug Development
The structural properties of thiophene derivatives make them suitable for drug development, particularly as they can be modified to enhance their pharmacological profiles. In silico absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been determined, indicating their potential as drug candidates . “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could be subjected to similar evaluations to assess its viability as a pharmaceutical.
Lead Molecule Identification
Thiophene derivatives are often used in the identification of lead molecules for drug discovery. Their versatile chemical structure allows for extensive modifications, which can lead to the discovery of compounds with desirable biological activities . The compound could be part of such screening processes due to its thiophene backbone.
Combinatorial Chemistry
In combinatorial chemistry, thiophene derivatives are valuable for generating diverse molecular libraries. These libraries are then screened for biological activity to identify potential therapeutic agents . “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could be included in such libraries due to its structural features.
Mecanismo De Acción
The mechanism of action of thiophene derivatives in biological systems can vary widely depending on the specific compound and its functional groups. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVHEAVEDLITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)
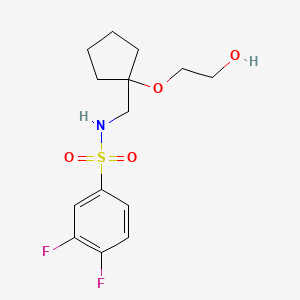

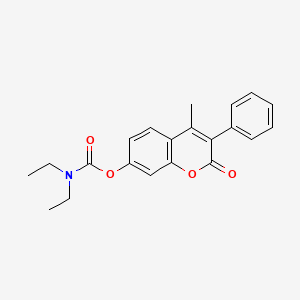
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
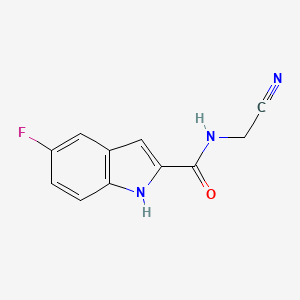

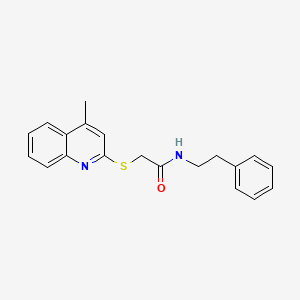
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)
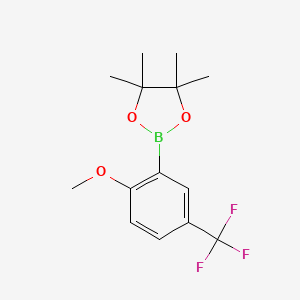
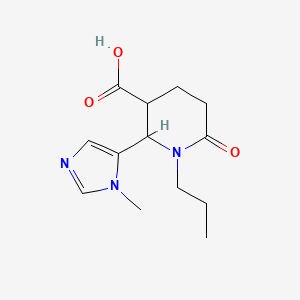
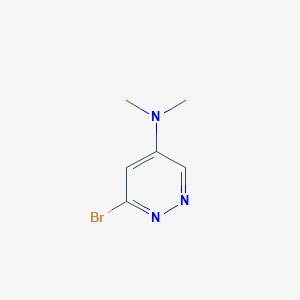
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
